molecular formula C13H9Cl2N3O B8729353 2-Chloro-N-(3-(4-chloroquinazolin-6-yl)prop-2-yn-1-yl)acetamide CAS No. 287193-30-0

2-Chloro-N-(3-(4-chloroquinazolin-6-yl)prop-2-yn-1-yl)acetamide

Cat. No.: B8729353
CAS No.: 287193-30-0
M. Wt: 294.13 g/mol
InChI Key: NVQSYCZPMFWIJH-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-(4-chloroquinazolin-6-yl)prop-2-yn-1-yl)acetamide is a useful research compound. Its molecular formula is C13H9Cl2N3O and its molecular weight is 294.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

287193-30-0

Molecular Formula

C13H9Cl2N3O

Molecular Weight

294.13 g/mol

IUPAC Name

2-chloro-N-[3-(4-chloroquinazolin-6-yl)prop-2-ynyl]acetamide

InChI

InChI=1S/C13H9Cl2N3O/c14-7-12(19)16-5-1-2-9-3-4-11-10(6-9)13(15)18-8-17-11/h3-4,6,8H,5,7H2,(H,16,19)

InChI Key

NVQSYCZPMFWIJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#CCNC(=O)CCl)C(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-N-prop-2-ynyl-acetamide (385mg; 2.93 mmol) and 4-chloro-6-iodoquinazoline (850 mg; 1 equiv.) were dissolved in dry THF and diisopropylamine (296 mg; 0.41 ml; 1 equiv.). To this mixture was added 0.04 equivalents of copper iodide (22 mg) and Pd(PPh3)2Cl2 (82 mg). The reaction was stirred at room temperature under a nitrogen atmosphere overnight (˜20 hrs). The solvent was then removed in vacuo and the residue dissolved in CH2Cl2. This solution was transferred to a separatory funnel and washed with 1×saturated NH4Cl, brine, dried over Na2SO4 and the solvent removed in vacuo. The product was purified by silica gel chromatography eluting with 1:1 hex/EtOAc and collecting fractions with an Rf=0.25. This yielded the 2-Chloro-N-[3-(4-chloro-quinazolin-6-yl)-prop-2-ynyl]-acetamide as an off white solid (454 mg; 53%). 1H NMR (400 MHz; CDCl3) δ 4.12 (2H, s), 4.40 (2H, d, J=5.2 Hz), 7.91-7.93 (1H, dd, J=2, 6.8 Hz), 8.00 (1H, d, J=8.4 Hz), 8.34 (1H, d, J=1.6 Hz), 9.03 (1H, s). Irms (M+): 294.0, 296.0, 298.1.
Quantity
385 mg
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Quantity
22 mg
Type
catalyst
Reaction Step Three
Quantity
82 mg
Type
catalyst
Reaction Step Three

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